4-Bromo-7-methylpyrazolo[1,5-a]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(9)8-4-5-10-11(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WISAPLGFPNNAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=NN12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 4 Bromo 7 Methylpyrazolo 1,5 a Pyridine
Reactivity of the Bromine Moiety at Position 4
The bromine atom at the C4 position of the pyrazolo[1,5-a]pyridine (B1195680) ring system is the primary site for introducing molecular diversity. Its reactivity is characteristic of a halogen on an electron-deficient pyridine (B92270) ring, enabling both nucleophilic substitution and various metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The pyrazolo[1,5-a]pyridine nucleus, being a nitrogen-containing heterocycle, is inherently electron-deficient. This electronic characteristic facilitates nucleophilic aromatic substitution (SNAr) at positions ortho and para (C2 and C4) to the bridgehead nitrogen. stackexchange.comechemi.com The attack of a nucleophile at the C4 position generates a high-energy anionic intermediate, known as a Meisenheimer complex, whose negative charge is stabilized through resonance, including delocalization onto the electronegative nitrogen atom. stackexchange.comechemi.com This stabilization lowers the activation energy for the reaction, allowing the displacement of the bromide leaving group.
Reactions of this type are common for halopyridines, which are often less reactive than acid chlorides but can be driven to completion, frequently with the application of heat. youtube.com A range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the bromine atom, providing a direct route to 4-substituted pyrazolo[1,5-a]pyridine derivatives. For instance, reactions with amines are a common method to introduce new nitrogen-containing substituents onto the pyridine ring. youtube.com While the general leaving group ability in SNAr reactions is often F > Cl ≈ Br > I, the specific conditions and nucleophile can influence reactivity. nih.gov
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C4-bromo position of the title compound is an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. nih.govtcichemicals.com The 4-bromo-7-methylpyrazolo[1,5-a]pyridine scaffold is expected to readily participate in Suzuki-Miyaura reactions with a wide variety of aryl and heteroaryl boronic acids. nih.gov These reactions are typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ or Cs₂CO₃. nih.govmdpi.com The tolerance of this reaction to numerous functional groups allows for the synthesis of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials. tcichemicals.com The reactivity of brominated pyridines in Suzuki couplings is well-established, providing access to a diverse array of 4-aryl-7-methylpyrazolo[1,5-a]pyridines. mdpi.combeilstein-journals.org
| Aryl Boronic Acid | Catalyst | Base | Solvent | Typical Product |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-Phenyl-7-methylpyrazolo[1,5-a]pyridine |
| (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 4-(4-Methoxyphenyl)-7-methylpyrazolo[1,5-a]pyridine |
| Thiophen-2-ylboronic acid | XPhosPdG2 | K₂CO₃ | Toluene/H₂O | 7-Methyl-4-(thiophen-2-yl)pyrazolo[1,5-a]pyridine |
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This transformation is typically co-catalyzed by palladium and copper complexes in the presence of an amine base. organic-chemistry.org The C4-bromo position of this compound serves as an effective electrophile for coupling with various alkynes. This reaction provides a direct pathway to 4-alkynyl-substituted pyrazolo[1,5-a]pyridines, which are valuable intermediates for further synthesis or as core structures in functional materials. researchgate.net The reaction proceeds under mild conditions and tolerates a broad range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed, often utilizing specific phosphine (B1218219) ligands to facilitate the catalytic cycle at room temperature. nih.gov
| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Typical Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Triethylamine | 7-Methyl-4-(phenylethynyl)pyrazolo[1,5-a]pyridine |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | 7-Methyl-4-((trimethylsilyl)ethynyl)pyrazolo[1,5-a]pyridine |
| Propargyl alcohol | Pd(OAc)₂ | None (Cu-free) | Piperidine | 3-(7-Methylpyrazolo[1,5-a]pyridin-4-yl)prop-2-yn-1-ol |
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides. wikipedia.org The Buchwald-Hartwig amination allows for the facile synthesis of 4-amino-substituted pyrazolo[1,5-a]pyridines from this compound. The reaction is highly versatile, accommodating a wide scope of primary and secondary amines, including anilines and alkylamines. wikipedia.orgbeilstein-journals.org The choice of palladium precatalyst, phosphine ligand (e.g., XPhos, tBuDavePhos), and base is crucial for achieving high yields and depends on the specific amine coupling partner. researchgate.netnih.gov This methodology has largely replaced harsher, classical methods for aryl amine synthesis due to its milder conditions and broader functional group tolerance. wikipedia.org
Reductive Debromination Studies
The selective removal of the bromine atom at the C4 position, a process known as reductive debromination or hydrodehalogenation, is a useful transformation to yield the parent 7-methylpyrazolo[1,5-a]pyridine (B3107699) scaffold. This reaction is often observed as a side reaction in cross-coupling methodologies but can also be performed intentionally. nih.gov Conditions for reductive debromination typically involve a catalyst, such as palladium on carbon (Pd/C), and a hydride source. researchgate.net For instance, catalytic hydrogenation using H₂ gas in the presence of a palladium catalyst is a well-known method for aryl halide reduction. researchgate.netbeilstein-archives.org This transformation can be valuable in multi-step syntheses where the bromine atom is used as a directing group or to enable a specific coupling, after which its removal is desired.
Reactivity of the Methyl Group at Position 7
The methyl group at the C7 position, while generally less reactive than the C4-bromo moiety, offers additional opportunities for functionalization. Its reactivity is analogous to that of a methyl group on other aza-heterocyclic systems.
Functionalization via Radical Pathways
While specific studies on radical functionalization of this compound are not extensively documented, the methyl group is susceptible to radical halogenation. Reactions involving radical initiators and halogen sources like N-bromosuccinimide (NBS) can lead to the formation of a 7-(bromomethyl) derivative. This benzylic-type bromide is a highly versatile intermediate, readily undergoing nucleophilic substitution with a variety of nucleophiles to introduce diverse functional groups at the 7-position.
Oxidation and Halogenation of the Alkyl Moiety
Oxidation: The methyl group can be oxidized to introduce oxygen-containing functional groups. Depending on the oxidant and reaction conditions, the methyl group can be converted into an aldehyde, a carboxylic acid, or other oxidized forms. For instance, oxidation of methyl groups on pyridine rings to carboxylic acids can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). cdnsciencepub.combme.hu The resulting carboxylic acid may subsequently undergo decarboxylation under harsh reaction conditions. bme.hu Milder methods, such as the Kornblum oxidation using iodine in DMSO, can convert methyl azaarenes into the corresponding aldehydes, which are crucial intermediates in medicinal chemistry. researchgate.net
Halogenation: Direct halogenation of the methyl group can be achieved under specific conditions. As mentioned, free-radical bromination using NBS is a standard method for converting benzylic methyl groups to bromomethyl groups. Alternatively, electrophilic halogenation of the pyrazolo[1,5-a]pyridine ring can occur under certain conditions, though functionalization of the methyl group often requires radical pathways. researchgate.netnih.gov The introduction of a halogen into the methyl group significantly enhances its reactivity, turning it into a potent electrophilic site for subsequent synthetic elaborations.
Electrophilic and Nucleophilic Functionalization of the Pyrazolo[1,5-a]pyridine Core
The pyrazolo[1,5-a]pyridine ring system possesses a unique electronic distribution. The pyridine ring is generally electron-deficient, making it susceptible to nucleophilic attack, particularly at the C4 and C6 positions, which are para and ortho, respectively, to the ring-junction nitrogen. stackexchange.comechemi.com Conversely, the pyrazole (B372694) moiety is electron-rich and more amenable to electrophilic substitution. In this compound, the bromine atom at the C4 position serves as a versatile leaving group, primarily enabling a wide range of metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution (SNAr).
Direct C-H functionalization is a powerful, atom-economical strategy for modifying heterocyclic cores without the need for pre-installed functional groups. nih.govresearchgate.net For the this compound scaffold, potential sites for C-H functionalization include the available positions on the pyrazole ring (C2 and C3), the pyridine ring (C5 and C6), and the C7-methyl group.
Recent advancements have demonstrated that C-H functionalization of nitrogen-containing heterocycles can be achieved through various means, including photocatalysis and transition-metal catalysis. libretexts.orgnih.gov For instance, photocatalytic methods have been employed for the C-H amination of arenes and heteroarenes using N-heterocyclic radicals. acs.org Such a strategy could potentially be applied to forge new C-N bonds at the electron-rich positions of the pyrazolo[1,5-a]pyridine core. Furthermore, palladium-catalyzed C-H activation has been used to functionalize related pyrazolo[1,5-a]pyrimidine (B1248293) systems, suggesting that similar approaches could be viable for introducing aryl or other groups at accessible C-H bonds on the target molecule. nih.govnih.gov
The C4-bromo substituent is the principal site for introducing new functionalities, especially heteroatoms, onto the pyrazolo[1,5-a]pyridine core. This is most effectively accomplished through palladium-catalyzed cross-coupling reactions, which have become standard methods for C-N and C-C bond formation. wikipedia.orgtcichemicals.com
Buchwald-Hartwig Amination: This reaction is a cornerstone for forming carbon-nitrogen bonds by coupling aryl halides with a diverse range of amines. wikipedia.orglibretexts.org The C4-bromo position of the pyrazolo[1,5-a]pyridine ring is well-suited for this transformation. Studies on analogous 4-bromopyrazoles and other brominated heteroaromatics show that primary amines, secondary amines, and anilines can be effectively coupled using palladium catalysts with specialized phosphine ligands. nih.govresearchgate.netbeilstein-journals.orgrsc.org This method allows for the direct introduction of substituted amino groups, which are key pharmacophores in many biologically active molecules.
| Bromo-Substrate Analogue | Amine Coupling Partner | Catalyst System (Pd Source / Ligand) | Product Type | Reference |
|---|---|---|---|---|
| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | 4-(Piperidin-1-yl)pyrazole Derivative | nih.govresearchgate.net |
| 4-Bromo-1-tritylpyrazole | Aniline | Pd(dba)₂ / tBuDavePhos | 4-Anilinopyrazole Derivative | nih.gov |
| 2-Bromo-13α-estrone derivative | Aniline | Pd(OAc)₂ / X-Phos | 2-Anilinoestrone Derivative | beilstein-journals.org |
| 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Morpholine (B109124) | Pd₂(dba)₃ / Xantphos | 5-Morpholinopyrazolo[3,4-c]pyridine Derivative | rsc.org |
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a highly versatile and widely used method for creating C-C bonds by coupling aryl or vinyl halides with boronic acids or their esters. tcichemicals.com This reaction is ideal for functionalizing the C4 position of this compound with various aryl and heteroaryl groups. Research on related brominated pyrazolo[1,5-a]pyrimidines and brominated indazoles has demonstrated the efficiency of this method, often requiring specific palladium catalysts and ligands to achieve high yields and prevent side reactions like debromination. nih.govresearchgate.netnih.gov
| Bromo-Substrate Analogue | Boronic Acid Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | XPhosPdG2 / XPhos | 3-Phenyl-pyrazolo[1,5-a]pyrimidin-5-one | nih.govresearchgate.net |
| 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one | Thiophen-2-ylboronic acid | XPhosPdG2 / XPhos | 3-(Thiophen-2-yl)-pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |
| 7-Bromo-1H-indazole derivative | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | 7-(4-Methoxyphenyl)-1H-indazole Derivative | nih.gov |
| 3,4,5-Tribromo-2,6-dimethylpyridine | (2-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ | Poly-arylated 2,6-dimethylpyridine | beilstein-journals.org |
Other Cross-Coupling Reactions: The Stille coupling, which uses organostannane reagents, provides an alternative pathway for C-C bond formation at the C4 position. organic-chemistry.orglibretexts.orgwikipedia.org Although concerns about the toxicity of tin reagents exist, the reaction is known for its tolerance of a wide range of functional groups. organic-chemistry.org
Ring-Opening and Rearrangement Reactions
The pyrazolo[1,5-a]pyridine core is an aromatic and generally stable heterocyclic system. Ring-opening and rearrangement reactions are not common and typically require significant energy input or the presence of specific, highly reactive functional groups that destabilize the aromatic system. For this compound, such reactions are not expected under standard synthetic conditions.
Transformations involving the core ring structure usually necessitate a disruption of its aromaticity. For example, the synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives involves the reduction of the pyridine ring, and it is this non-aromatic, saturated ring that can undergo further transformations. nih.gov Other specialized reactions, such as the thermal rearrangement of pyrazole nitrenes, proceed through high-energy intermediates that are not accessible from the parent bromo-methyl compound.
Synthesis of Pyrazolo[1,5-a]pyridine-Containing Hybrid Molecules
Theoretical and Computational Investigations of 4 Bromo 7 Methylpyrazolo 1,5 a Pyridine
Electronic Structure and Molecular Conformation Analysis
Understanding the electronic structure and three-dimensional shape of a molecule is fundamental to predicting its behavior. Computational methods, particularly those rooted in quantum mechanics, are invaluable for this purpose.
Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and electronic properties of molecules. nih.govresearchgate.net For derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) and related heterocyclic systems, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311+G**, are used to predict molecular structures. researchgate.net These calculations help in determining key geometrical parameters.
Table 1: Predicted Geometrical Parameters for Pyrazolo[1,5-a]pyridine (B1195680) Derivatives from DFT Calculations (Note: This table is illustrative and based on general findings for related structures, not specific calculations for 4-Bromo-7-methylpyrazolo[1,5-a]pyridine.)
| Parameter | Predicted Value Range |
| C-N Bond Lengths (Å) | 1.3 - 1.4 |
| C-C Bond Lengths (Å) | 1.35 - 1.45 |
| C-Br Bond Length (Å) | ~1.9 |
| C-H Bond Lengths (Å) | ~1.1 |
| Bond Angles (°) | 115 - 125 |
These predicted parameters provide a foundational understanding of the molecule's structure, which is crucial for further computational analysis.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com
For pyrazolo[1,5-a]pyridine and similar heterocyclic systems, the HOMO is typically delocalized over the entire molecule, while the LUMO is often localized on the pyrazolo[1,5-a]pyridine moiety. researchgate.net The HOMO-LUMO gap can be influenced by substituents on the ring. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups lower the LUMO energy, both of which can lead to a smaller energy gap and increased reactivity. nih.gov In this compound, the methyl group is an electron-donating group, while the bromine atom can have both inductive electron-withdrawing and resonance electron-donating effects.
Table 2: Representative HOMO-LUMO Energies and Gaps for Substituted Pyrazolo[1,5-a]pyrimidines (Note: These are representative values from studies on related compounds to illustrate the concept.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Substituted Pyrazolo[1,5-a]pyrimidine 1 | -6.5 | -1.5 | 5.0 |
| Substituted Pyrazolo[1,5-a]pyrimidine 2 | -6.2 | -1.8 | 4.4 |
Analysis of the HOMO and LUMO distribution in this compound would reveal the most probable sites for electrophilic and nucleophilic attack.
The distribution of electron density within a molecule is not uniform, leading to regions that are electron-rich and electron-poor. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. researchgate.net MEP is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.net
In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For heterocyclic compounds like pyrazolo[1,5-a]pyridines, the nitrogen atoms are generally regions of negative potential due to their lone pairs of electrons. The hydrogen atoms and electron-withdrawing substituents, like bromine, can create regions of positive potential.
A theoretical MEP map of this compound would likely show negative potential around the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings, making them potential sites for protonation and coordination to metal ions. The area around the bromine atom and the hydrogen atoms would likely exhibit a positive potential.
Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system. beilstein-journals.org Computational methods can be used to assess the aromaticity of a molecule. One common method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. beilstein-journals.org Negative NICS values are indicative of aromatic character.
Computational Reaction Mechanism Studies
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the identification of transition states.
By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. mdpi.com This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
For this compound, computational studies could be employed to investigate various reactions. For example, in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by a nucleophile, DFT calculations could be used to model the reaction pathway, identify the transition state structure, and calculate the activation energy. researchgate.net This would provide valuable insights into the reactivity of the C-Br bond and the feasibility of different synthetic transformations. Similarly, for reactions involving the methyl group or the ring nitrogen atoms, computational analysis can help in understanding the reaction mechanism and predicting the major products.
Kinetic and Thermodynamic Considerations of Synthetic Routes
A comprehensive understanding of the synthetic routes to this compound requires analysis of both kinetic and thermodynamic parameters. Such studies are crucial for optimizing reaction conditions, maximizing yields, and minimizing byproducts.
Kinetic Analysis: Kinetic investigations focus on the reaction rate and the energy barriers of the synthetic pathway. Computational methods are employed to locate the transition state (the highest energy point along the reaction coordinate) for each step. The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. These calculations are vital for predicting which reaction pathway is kinetically preferred, especially when multiple competing pathways exist.
Due to the absence of specific published studies on this compound, a representative data table for its synthetic kinetics and thermodynamics cannot be provided.
Regioselectivity Prediction and Validation
The synthesis of substituted pyrazolo[1,5-a]pyridines often involves reactions where the formation of more than one regioisomer is possible. Predicting and controlling the regioselectivity is a significant challenge in synthetic chemistry.
Computational Prediction: Theoretical calculations are instrumental in predicting the regiochemical outcome of reactions. The regioselectivity is often governed by either kinetic or thermodynamic control.
Kinetic Control: The preferred product is the one formed via the lowest activation energy barrier. Computational models can calculate the activation energies for the formation of all possible regioisomers, and the isomer with the lowest barrier is the predicted major product.
Thermodynamic Control: The major product is the most stable isomer. DFT calculations can determine the relative Gibbs free energies of the potential products to predict the thermodynamic product distribution.
For the broader class of pyrazolo[1,5-a]pyrimidines, cyclization reactions involving 3-substituted-5-amino-1H-pyrazoles have been shown to be regioselective, with the outcome influenced by the nature of the reactants. nih.gov Similar computational approaches could validate the observed regioselectivity in the synthesis of this compound.
Experimental Validation: The predictions from computational models must be validated experimentally. The structure of the synthesized product is typically confirmed using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray crystallography, which unambiguously determine the positions of the substituents on the heterocyclic core.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational quantum chemistry can accurately predict various spectroscopic properties of molecules, providing a powerful complement to experimental measurements.
Quantum Chemical Calculation of NMR Chemical Shifts and Coupling Constants
NMR spectroscopy is a primary tool for structure elucidation. Quantum chemical calculations can predict ¹H and ¹³C NMR spectra with high accuracy, aiding in the assignment of experimental signals and confirming molecular structures.
The standard methodology involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized, typically using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-311++G(d,p)).
Magnetic Shielding Calculation: The Gauge-Independent Atomic Orbital (GIAO) method is then applied to the optimized geometry to calculate the absolute isotropic magnetic shielding tensors for each nucleus.
Chemical Shift Prediction: The calculated shielding values (σ) are converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
For related pyrazolo[1,5-a]pyrimidine systems, this computational approach has been successfully used to assign ¹H and ¹³C NMR spectra and even revise previous experimental assignments. researchgate.net While experimental NMR data for various pyrazolo[1,5-a]pyrimidine derivatives are available researchgate.netnih.gov, specific computational studies correlating predicted and experimental NMR data for this compound are not present in the literature.
A representative data table comparing theoretical and experimental NMR shifts for this compound cannot be generated without published research.
Vibrational Frequency Analysis (IR)
Infrared (IR) spectroscopy identifies functional groups in a molecule by their characteristic vibrational frequencies. Computational methods can predict the vibrational spectrum, which aids in the assignment of experimental IR bands.
The process involves:
Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry at a chosen level of theory (e.g., DFT/B3LYP), a frequency calculation is performed. This computes the harmonic vibrational frequencies and their corresponding IR intensities.
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96-0.98 for B3LYP) to improve agreement with experimental data.
These calculations can confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provide a theoretical IR spectrum that can be directly compared to an experimental one.
Electronic Absorption and Emission Spectra Prediction (UV-Vis, Fluorescence)
Theoretical methods can predict the electronic transitions that give rise to UV-Visible absorption and fluorescence emission spectra. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for studying the excited states of molecules.
UV-Vis Absorption: TD-DFT calculations on the optimized ground-state geometry of the molecule yield the vertical excitation energies and oscillator strengths for electronic transitions. The excitation energy corresponds to the wavelength of maximum absorption (λ_max), while the oscillator strength relates to the intensity of the absorption band.
Fluorescence Emission: To predict the fluorescence spectrum, the geometry of the molecule is first optimized in its first singlet excited state (S₁). A TD-DFT calculation is then performed on this optimized excited-state geometry to determine the energy of the transition back to the ground state (S₁ → S₀). This energy corresponds to the wavelength of maximum fluorescence emission.
For the related pyrazolo[1,5-a]pyrimidine scaffold, TD-DFT calculations have been effectively used to understand how different substituents influence the absorption and emission properties, revealing that electron-donating groups at certain positions can enhance fluorescence intensity. rsc.org This methodology would be directly applicable to predict the photophysical properties of this compound.
A data table of predicted electronic transitions for this compound is not provided due to the lack of specific literature data.
Structure Activity Relationship Sar Studies and Biological Target Interactions of Pyrazolo 1,5 a Pyridine Derivatives
Pyrazolo[1,5-a]pyridine (B1195680) as a Privileged Scaffold for Ligand Design
The pyrazolo[1,5-a]pyridine structural motif, a fused heterocyclic system comprising both pyrazole (B372694) and pyridine (B92270) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its synthetic versatility, which allows for structural modifications at various positions, and its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities. nih.govnih.gov The rigid, planar structure of the pyrazolo[1,5-a]pyridine core serves as an effective framework for orienting substituents in three-dimensional space to achieve optimal interactions with enzymes and receptors.
Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, and have shown activity on the central nervous system. jocpr.comontosight.aisemanticscholar.org The therapeutic potential of this class of compounds is underscored by the development of several commercial drugs, such as Indiplon, Lorediplon, and Zaleplon, which are used for psychopharmacological applications. nih.gov The core's ability to act as a bioisostere for purines allows it to mimic endogenous ligands and interact with ATP-binding sites in various enzymes, particularly protein kinases, making it a cornerstone for the development of targeted therapies. nih.govresearchgate.net
Analysis of Substituent Effects on Biological Target Binding Affinity
The biological activity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. researchgate.net Strategic modifications to the scaffold allow for the fine-tuning of a compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn influences its binding affinity, selectivity, and pharmacokinetic profile.
Impact of Halogen (Bromine) at Position 4 on Receptor/Enzyme Interactions
While specific studies detailing the structure-activity relationship of a bromine atom at the 4-position of the pyrazolo[1,5-a]pyridine ring are not extensively documented in the available literature, general principles of medicinal chemistry and SAR studies on related heterocyclic systems provide valuable insights. Halogen atoms, such as bromine, are often introduced into bioactive molecules to modulate their properties. Bromine is a lipophilic, electron-withdrawing group that can enhance binding affinity through favorable hydrophobic and halogen-bonding interactions within a target's active site.
In related heterocyclic scaffolds, the introduction of a bromine atom has been shown to significantly improve biological activity. For instance, in a series of aminopyridine-based kinase inhibitors, bromination at the 5-position markedly improved its activity. nih.gov Similarly, for 7-azaindazole inhibitors, bromination at the C-3 position led to a tenfold increase in enzymatic inhibition. nih.gov Although these examples are on different but related scaffolds, they highlight the potential for a bromine substituent to positively influence potency by occupying specific pockets within a binding site. The precise impact of a bromine at the 4-position of the pyrazolo[1,5-a]pyridine core would be highly dependent on the specific topology of the target protein's active site.
Role of Methyl Group at Position 7 in Modulating Binding Profiles
The 7-position of the pyrazolo[1,5-a]pyridine ring is a key site for modification, and substituents here can significantly influence biological activity. nih.gov A methyl group at this position can impact binding through several mechanisms. As a small, lipophilic group, it can engage in van der Waals interactions within hydrophobic pockets of a target protein, thereby increasing binding affinity.
Structure-Activity Relationships for Specific Protein Kinase Interactions
The pyrazolo[1,5-a]pyridine scaffold has been extensively explored for the development of protein kinase inhibitors, which are crucial in targeted cancer therapy. nih.govresearchgate.net SAR studies have revealed that specific substitution patterns are key to achieving high potency and selectivity.
For instance, in the development of Pim-1 kinase inhibitors based on the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, it was found that substitution at the 5-position was more critical for potency than at the 3-position. nih.gov A 3-bromo-5-chloro-pyrazolo[1,5-a]pyrimidine fragment was completely inactive, but the introduction of an aryl group at the 3-position and an amino-containing moiety at the 5-position resulted in compounds with nanomolar inhibitory activity. nih.gov
In the context of Threonine Tyrosine Kinase (TTK) inhibitors, a scaffold hopping exercise led to the discovery of potent pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The synthesis of these compounds often starts from a di- or tri-halogenated core, such as 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, allowing for sequential and regioselective introduction of different functional groups to optimize activity and pharmacokinetic properties. nih.gov
The table below summarizes the activity of selected pyrazolo[1,5-a]pyrimidine derivatives against various protein kinases, illustrating the impact of different substitution patterns.
| Compound | Target Kinase | Key Substituents | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 9 | Pim-1 | 3-phenyl, 5-(trans-4-aminocyclohexanol) | 27 | nih.gov |
| Compound 18 | Pim-1 | 3-aryl, 5-chloro | 5000 | nih.gov |
| CFI-402257 | TTK | Complex substitutions at positions 3, 5, and 7 | 0.1 (Ki) | nih.gov |
Investigations into Other Enzyme/Receptor Systems
Beyond protein kinases, the pyrazolo[1,5-a]pyridine scaffold has been successfully utilized to develop ligands for other important biological targets.
Corticotropin-Releasing Factor 1 (CRF1) Receptor: A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were developed as potent and selective antagonists of the CRF1 receptor. The optimization of substituents at these positions led to compound 46 (E2508) , which demonstrated robust oral efficacy in animal models of stress and advanced into clinical trials. nih.gov
Antimicrobial Targets: Various pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. jocpr.com Studies have shown that the nature of substituents at the 5- and 7-positions significantly influences their potency against different bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For example, compounds with a 7-(4-bromophenyl) substituent have been synthesized and evaluated as part of broader antimicrobial screening programs. semanticscholar.org
Antitubercular Targets: The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified as a promising scaffold for developing agents against Mycobacterium tuberculosis. SAR studies revealed that aromatic rings at positions R2 and R3 were crucial for activity. nih.gov
In Vitro Mechanistic Studies of Biological Target Modulation
In vitro studies have been essential in elucidating how pyrazolo[1,5-a]pyridine derivatives exert their biological effects at a molecular level. For kinase inhibitors, these studies often involve biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm target engagement in a physiological context. For example, potent Pim-1 inhibitors were shown to suppress the phosphorylation of the downstream substrate BAD protein in cellular assays, confirming that their antiproliferative activity was mediated through inhibition of the Pim-1 pathway. nih.gov
In the case of antitubercular pyrazolo[1,5-a]pyrimidin-7(4H)-ones, mechanistic studies were conducted to differentiate their mode of action from other chemically related compounds. These investigations revealed that their activity was not related to cell-wall biosynthesis or iron uptake. Instead, resistance to these compounds was conferred by a mutation in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, suggesting a mechanism involving metabolic activation or compound degradation. nih.gov
Molecular docking and X-ray crystallography have provided atomic-level insights into the binding modes of these inhibitors. For TTK inhibitors, a co-crystal structure revealed that the pyrazolo[1,5-a]pyrimidine core forms two critical hydrogen bonds with the kinase hinge region (Gly605), a common interaction pattern for ATP-competitive inhibitors. nih.gov For PI3Kδ inhibitors, molecular modeling suggested that a morpholine (B109124) group attached to the pyrazolo[1,5-a]pyrimidine core forms a key hydrogen bond with the amino acid Val-828 in the hinge region, anchoring the inhibitor in the active site. nih.gov These detailed structural studies are invaluable for understanding SAR and guiding the rational design of next-generation inhibitors.
Enzyme Inhibition Kinetics and Selectivity Studies
There is currently no publicly available scientific literature detailing specific enzyme inhibition kinetics or selectivity studies for 4-Bromo-7-methylpyrazolo[1,5-a]pyridine. While the broader class of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine derivatives has been investigated as inhibitors of various enzymes, including protein kinases, phosphodiesterases, and PI3 kinases, specific kinetic data (such as Kᵢ, IC₅₀ values, and mechanism of inhibition) and selectivity profiles against panels of enzymes for the 4-bromo-7-methyl substituted analog have not been reported.
Receptor Binding Assays and Ligand Efficacy (Agonism/Antagonism)
No specific receptor binding assays or ligand efficacy studies for this compound have been documented in the reviewed scientific literature. Research on related pyrazolo[1,5-a]pyrimidine derivatives has explored their interaction with receptors such as the estrogen receptor and GABA-A receptor, but there is no available data to characterize the binding affinity (e.g., Kₐ, Kₑ) or functional activity (agonism or antagonism) of this compound at any specific receptor.
Computational Approaches to Ligand-Target Interactions
Computational studies provide valuable insights into the potential interactions between a ligand and its biological target. However, the application of these methods specifically to this compound is not documented.
Molecular Docking Studies and Binding Pose Predictions
No molecular docking studies specifically featuring this compound have been published. While docking simulations are common for the broader pyrazolo[1,5-a]pyridine class to predict binding modes within the active sites of enzymes like kinases and phosphodiesterases, there are no reports that detail the predicted binding pose, key interactions (e.g., hydrogen bonds, hydrophobic interactions), or docking scores for this particular compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
There is no information available from molecular dynamics (MD) simulations for this compound. MD simulations are used to assess the conformational flexibility of a ligand and the stability of its interaction with a biological target over time. The absence of such studies means there is no data on the conformational preferences of this compound or the stability of its potential binding to any protein target.
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore models have been developed for the general pyrazolo[1,5-a]pyridine scaffold to identify key chemical features necessary for biological activity and to perform virtual screening for new, potentially active compounds. However, no studies have been published that specifically use this compound as a template for pharmacophore modeling or as a hit compound in a virtual screening campaign.
Applications in Chemical Research Beyond Medicinal Chemistry
4-Bromo-7-methylpyrazolo[1,5-a]pyridine as a Synthetic Synthon and Building Block
The presence of a bromine atom on the pyrazolo[1,5-a]pyridine (B1195680) core at the 4-position provides a reactive handle for a variety of cross-coupling reactions. This strategic placement allows for the introduction of diverse functionalities, enabling the synthesis of more complex and elaborate molecular structures.
The bromo-substituted pyrazolo[1,5-a]pyridine framework is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination can be effectively employed to form new carbon-carbon and carbon-nitrogen bonds. For instance, related bromo-substituted azaheterocycles readily participate in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids. nih.govnih.gov This methodology allows for the synthesis of a wide array of arylated pyrazolo[1,5-a]pyridines, which can serve as key intermediates for more complex targets.
The following table illustrates typical conditions for Suzuki-Miyaura cross-coupling reactions with analogous bromo-substituted heterocyclic compounds.
| Entry | Bromide Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Phenylboronic acid | XPhosPdG2/XPhos | K2CO3 | aq. Ethanol | 74 |
| 2 | 7-Bromo-4-sulfonamido-1H-indazole | (4-Methoxyphenyl)boronic acid | Pd(PPh3)4 | Cs2CO3 | Dioxane/EtOH/H2O | High |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | Good |
This table presents data for analogous compounds to illustrate the synthetic potential of this compound.
Similarly, the Sonogashira coupling of bromo-azaheterocycles with terminal alkynes provides a direct route to alkynyl-substituted derivatives. These products are valuable precursors for further transformations or for incorporation into conjugated systems. The Buchwald-Hartwig amination offers a powerful method for the synthesis of amino-substituted pyrazolo[1,5-a]pyridines, which are important substructures in many biologically active molecules and functional materials. mdpi.com
The ability to functionalize the 4-position of the 7-methylpyrazolo[1,5-a]pyridine (B3107699) core through cross-coupling reactions facilitates its integration into larger and more complex molecular architectures. This is particularly relevant in the construction of compounds with tailored electronic and photophysical properties. By strategically choosing the coupling partners, chemists can design and synthesize molecules with extended π-conjugation, which is a key feature for many functional organic materials.
The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a closely related structure, has been successfully incorporated into a variety of complex molecules, including kinase inhibitors. nih.govnih.gov The synthetic handles provided by halogen substituents are crucial for building these intricate structures step-by-step. The versatility of this compound as a building block allows for a modular approach to the synthesis of complex organic molecules, where different fragments can be systematically introduced to fine-tune the properties of the final compound.
Development as Functional Materials and Probes
The inherent photophysical properties of the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine systems make them promising candidates for the development of functional organic materials, including fluorophores, chemosensors, and potentially organic electronic materials.
The pyrazolo[1,5-a]pyrimidine core is known to exhibit fluorescence, and its emission properties can be tuned by the introduction of various substituents. rsc.orgnih.gov Electron-donating and electron-withdrawing groups on the fused ring system can significantly influence the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in the emission wavelength and quantum yield.
Research on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines has shown that the nature of the substituent at the 7-position plays a crucial role in determining the photophysical properties. nih.gov While direct studies on this compound are limited, the presence of the methyl group (an electron-donating group) at the 7-position is expected to influence the electronic properties of the core structure. The bromine atom at the 4-position, being an electron-withdrawing group, could further modulate the ICT character. The derivatization of the bromo-substituent through cross-coupling reactions would offer a straightforward method to synthesize a library of fluorophores with tunable emission properties.
The following table summarizes the photophysical properties of some analogous 7-substituted pyrazolo[1,5-a]pyrimidine fluorophores.
| Compound | Substituent at C7 | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 4a | 4-Pyridyl | 358 | 442 | 0.81 |
| 4d | Phenyl | 354 | 430 | 0.63 |
| 4e | 4-Methoxyphenyl | 368 | 443 | 0.97 |
This table showcases data from related pyrazolo[1,5-a]pyrimidine systems to highlight the potential of the this compound scaffold in designing new fluorophores. Data sourced from nih.gov.
The development of fluorescent chemosensors is an active area of research, and heterocyclic scaffolds like pyrazolo[1,5-a]pyridine are attractive platforms for designing such sensors. The fluorescence of the pyrazolo[1,5-a]pyridine core can be modulated by the binding of specific analytes, leading to a detectable change in the emission signal ("turn-on" or "turn-off" response).
By functionalizing the 4-position of this compound with a suitable receptor unit, it is possible to create chemosensors for various ions and molecules. The synthetic accessibility through cross-coupling reactions allows for the facile introduction of a wide range of binding motifs. The inherent fluorescence of the pyrazolo[1,5-a]pyridine core would serve as the signaling unit. While specific examples for this exact molecule are not yet reported, the general principle has been demonstrated for other heterocyclic fluorophores.
The potential for creating extended π-conjugated systems through derivatization of this compound suggests its possible application in organic electronic materials. Molecules with extensive conjugation are essential for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The pyrazolo[1,5-a]pyridine scaffold can act as either an electron-donating or electron-accepting unit depending on the nature and position of the substituents. This tunability is highly desirable in the design of materials for organic electronics. For example, the reaction of bromo-substituted heterocycles with carbazole (B46965) derivatives, a common hole-transporting material, has been achieved through Buchwald-Hartwig or Ullmann coupling conditions. mdpi.com This provides a pathway to synthesize novel materials incorporating the pyrazolo[1,5-a]pyridine core for potential use in electronic devices. Further research is needed to fully explore the potential of this compound derivatives in this field.
Q & A
Q. What are the established synthetic routes for 4-bromo-7-methylpyrazolo[1,5-a]pyridine?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling or halogenation of pyrazolo[1,5-a]pyridine precursors. For example, bromination at position 4 can be achieved using N-bromosuccinimide (NBS) in acetonitrile under reflux . Methylation at position 7 typically involves nucleophilic substitution with methyl iodide or trimethylsilyl reagents in anhydrous solvents (e.g., DMF or MeCN). Key steps include:
Halogenation : React pyrazolo[1,5-a]pyridine derivatives with NBS or PPh₃/Br₂ .
Methylation : Use silylformamidine or methyl iodide in the presence of a base (e.g., K₂CO₃) .
Table 1 : Example Synthesis Data
| Precursor | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridine | NBS, MeCN | Reflux, 4h | 83% | |
| 7-Hydroxy derivative | CH₃I, K₂CO₃ | RT, 12h | 71% |
Q. How is structural characterization performed for this compound?
- Methodology : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4 and methyl at C7). Key NMR signals:
- ¹H NMR : Methyl protons appear as a singlet at δ ~2.5 ppm; aromatic protons near bromine show deshielding (δ 8.9–9.0 ppm) .
- ¹³C NMR : C-Br resonates at δ ~120–125 ppm; methyl carbons at δ ~20–25 ppm .
Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₈H₇BrN₂: calcd. 229.97, found 229.96) .
Q. What purification techniques are optimal for this compound?
- Methodology :
- Recrystallization : Use hexane or pentane for high-purity crystals .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for polar derivatives .
- Activated Charcoal : Remove colored impurities in non-polar solvents .
Q. What safety protocols are critical during synthesis?
- Methodology :
- Use gloveboxes for air-sensitive reagents (e.g., silylformamidine) .
- PPE : Gloves, goggles, and lab coats to avoid skin contact with brominated intermediates .
- Waste Disposal : Segregate halogenated waste for professional treatment .
Q. Which derivatives are commonly synthesized from this compound?
- Examples :
- Carboxamides : React with enaminones in pyridine .
- Aminals : Use silylformamidine for N-functionalization .
- Cross-Coupled Products : Suzuki-Miyaura reactions with aryl boronic acids .
Advanced Research Questions
Q. How can catalytic conditions be optimized to improve reaction yields?
- Methodology :
- Palladium Catalysts : Screen Pd(OAc)₂, XPhos, or SPhos ligands for cross-coupling. Higher yields (90%) occur with 2 mol% Pd and 100°C .
- Solvent Effects : Polar aprotic solvents (DMF, MeCN) enhance electrophilic substitution .
- Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30 min at 150°C) .
Q. How to resolve contradictions in NMR data for structurally similar derivatives?
- Methodology :
- 2D NMR : Use HSQC and HMBC to distinguish overlapping signals. For example, HMBC correlations confirm methyl group attachment to C7 .
- Isotopic Labeling : ¹³C-enriched reagents clarify ambiguous carbon environments .
- DFT Calculations : Predict chemical shifts using Gaussian software to validate experimental data .
Q. What mechanistic insights explain selectivity in functionalization reactions?
- Methodology :
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates. Bromine at C4 directs electrophiles to C7 via steric and electronic effects .
- DFT Modeling : Calculate Fukui indices to predict reactive sites. C7 shows higher nucleophilicity (f⁻ = 0.12 vs. f⁻ = 0.08 at C3) .
Q. How to assess biological activity of derivatives in medicinal chemistry?
- Methodology :
Q. What strategies enable scalable synthesis without compromising purity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
